
MEK Inhibitor I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MEK Inhibitor I, also known as this compound, is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Molecular Targets and Binding Mechanisms
MEK inhibitors primarily interact with the kinase domain of MEK1/2 through two principal mechanisms:
-
Allosteric inhibition (e.g., Trametinib, PD0325901): Binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing MEK in an inactive conformation by locking the activation loop in a "DFG-out" state . This prevents Raf-mediated phosphorylation of MEK's activation loop (Ser218/222 in MEK1) .
-
ATP-competitive inhibition : Rare among MEK inhibitors, as most clinically approved agents (e.g., Cobimetinib) are non-ATP-competitive .
Key structural interactions include:
-
Van der Waals interactions with Val127 in the hinge region .
-
Stabilization of unphosphorylated MEK (u-MEK) via high-affinity binding, as seen with JTP-74057 (KD=3.5×10−10 M for u-MEK1) .
Enzymatic Inhibition Kinetics
Comparative IC50 values for representative MEK inhibitors:
Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Proliferation (HT-29 IC50, nM) |
---|---|---|---|
Trametinib | 0.7 | 0.9 | 0.74 |
PD0325901 | 1.0 | 1.0 | 3.4 |
JTP-74057 | 3.5 (B-Raf/u-MEK1) | 5.3 (B-Raf/u-MEK2) | 0.57 |
Key findings:
-
JTP-74057 demonstrates 10-fold greater cellular potency than enzymatic inhibition due to preferential u-MEK binding .
-
Trametinib’s sub-nanomolar activity correlates with prolonged ERK pathway suppression .
3.1. Critical Binding Regions
-
Glycine-rich loop : Positions ATP’s γ-phosphate for catalysis; disrupted by allosteric inhibitors .
-
αC-helix : Salt bridge between Lys97 and Glu114 stabilizes active conformation; disrupted by inhibitors .
-
DFG motif : Allosteric inhibitors induce "DFG-out" conformation, blocking ERK docking .
3.2. Thermodynamic Stability
-
JTP-74057 increases u-MEK’s thermal stability (Tm shift: +7.5°C vs. control), outperforming PD0325901 (Tm shift: <1°C) .
-
Slow dissociation kinetics (koff=1.2×10−4 s−1) enable sustained MEK inhibition .
Mechanistic Differentiation Among Inhibitors
Property | Trametinib | PD0325901 | JTP-74057 |
---|---|---|---|
Binding Site | Allosteric pocket | Allosteric pocket | u-MEK-specific pocket |
MEK Phosphoform Preference | p-MEK | p-MEK | u-MEK |
Dissociation Rate (koff) | N/A | 1.1×10−1 s−1 | 1.2×10−4 s−1 |
Downstream Biochemical Effects
Propiedades
Fórmula molecular |
C21H18N4OS |
---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+ |
Clave InChI |
NHBMKTBZZSJUGA-HEHNFIMWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |
Sinónimos |
MEK inhibitor I MEKi-1 compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.